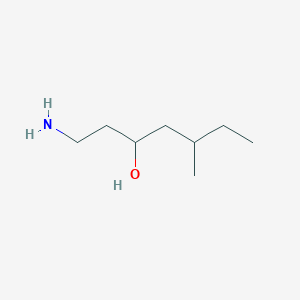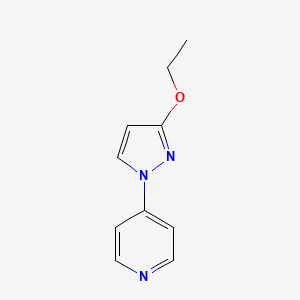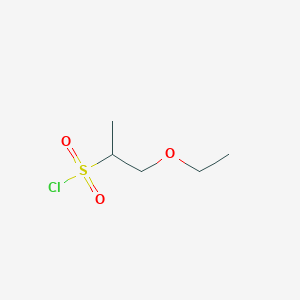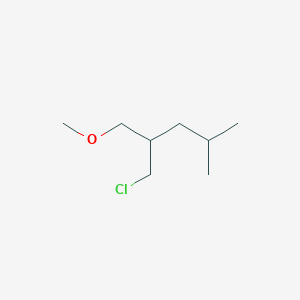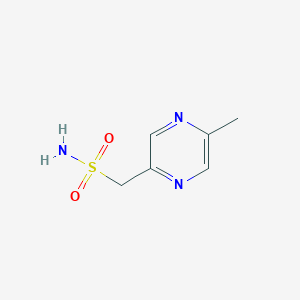![molecular formula C7H9ClN4 B13190231 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro and aminoethyl substitution, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Applications De Recherche Scientifique
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylimidazole: Lacks the chloro substitution but shares the aminoethyl group.
2-Chloroimidazole: Contains the chloro group but lacks the aminoethyl substitution.
Histidine: A naturally occurring amino acid with an imidazole side chain.
Uniqueness
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both chloro and aminoethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H9ClN4 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2 |
Clé InChI |
OSUXKJQDNSBPPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N1)Cl)CCN)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


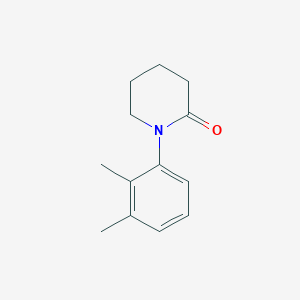
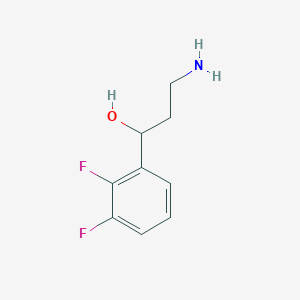
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
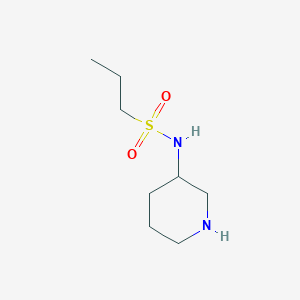


![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)

